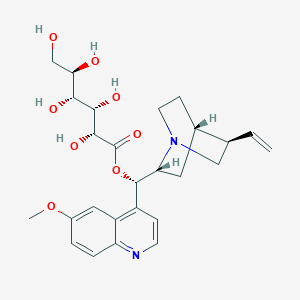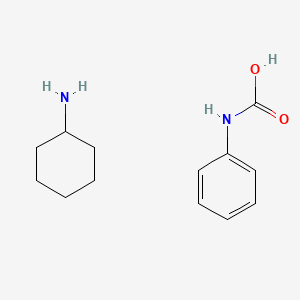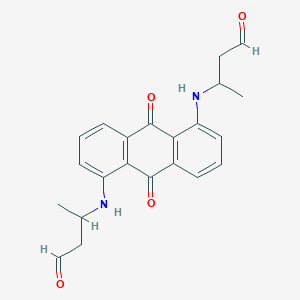
3,3'-((9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl)bis(azanediyl))dibutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-((9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl)bis(azanediyl))dibutanal: is an organic compound characterized by its complex structure, which includes an anthracene core with two oxo groups and two butanal groups connected via azanediyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl)bis(azanediyl))dibutanal typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with anthracene, which undergoes oxidation to form 9,10-anthraquinone.
Formation of Azanediyl Linkages: The anthraquinone is then reacted with a diamine under controlled conditions to form the azanediyl linkages.
Addition of Butanal Groups: Finally, the compound is treated with butanal in the presence of a catalyst to attach the butanal groups.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and high-throughput screening of catalysts can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation, particularly at the anthracene core, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can target the oxo groups, converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized anthracene derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
Chemistry
In chemistry, 3,3’-((9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl)bis(azanediyl))dibutanal is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industry, the compound’s properties are leveraged in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism by which 3,3’-((9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl)bis(azanediyl))dibutanal exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The anthracene core can intercalate with DNA, while the azanediyl linkages and butanal groups can form hydrogen bonds with proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthraquinone: Shares the anthracene core but lacks the azanediyl and butanal groups.
1,5-Diaminoanthraquinone: Contains the azanediyl linkages but without the butanal groups.
3,3’-((9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))dibutanal: Similar structure but with different positioning of the azanediyl linkages.
Uniqueness
3,3’-((9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl)bis(azanediyl))dibutanal is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
89734-96-3 |
|---|---|
Molecular Formula |
C22H22N2O4 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-[[9,10-dioxo-5-(4-oxobutan-2-ylamino)anthracen-1-yl]amino]butanal |
InChI |
InChI=1S/C22H22N2O4/c1-13(9-11-25)23-17-7-3-5-15-19(17)21(27)16-6-4-8-18(20(16)22(15)28)24-14(2)10-12-26/h3-8,11-14,23-24H,9-10H2,1-2H3 |
InChI Key |
COVMDUPYBGDVHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=O)NC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)NC(C)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


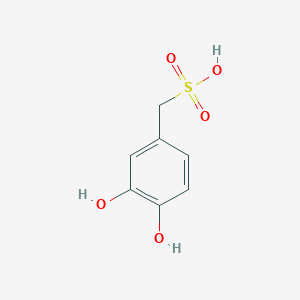
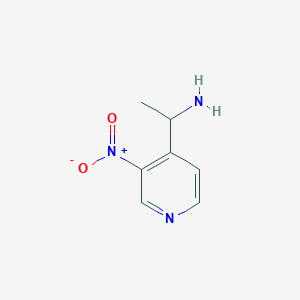
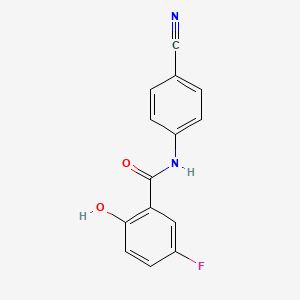
![Cytidine5'-(trihydrogendiphosphate),P'-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]ester,diammoniumsalt](/img/structure/B13148289.png)
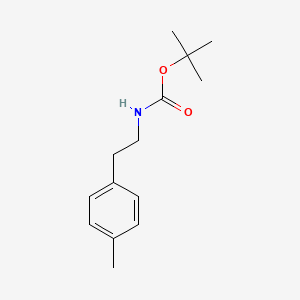
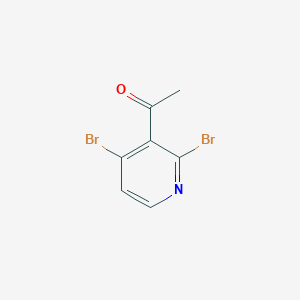
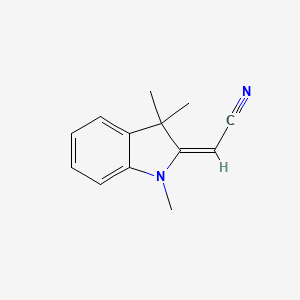
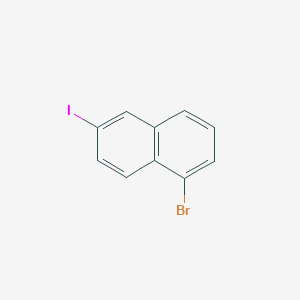
![2,9-Dibromo-6,13-bis[2-(dimethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13148319.png)
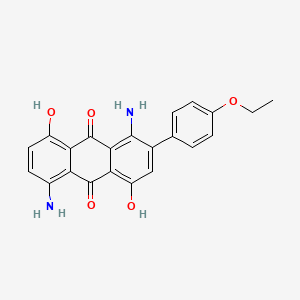
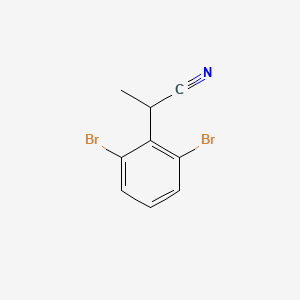
![2-Chlorospiro[fluorene-9,9'-xanthene]-7-carbonitrile](/img/structure/B13148330.png)
